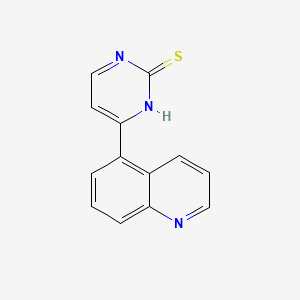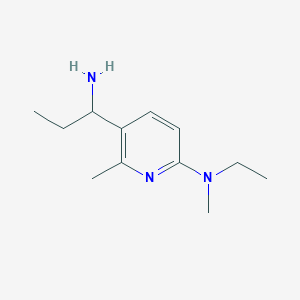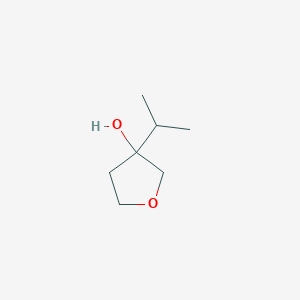![molecular formula C13H9ClN4O B11803741 3-Amino-2-(4-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11803741.png)
3-Amino-2-(4-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(4-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications in various fields. This compound belongs to the pyrido[2,3-D]pyrimidine family, which is known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction yields the desired pyrido[2,3-D]pyrimidin-4(3H)-one derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions mentioned above for large-scale synthesis. This includes the use of efficient catalysts, solvents, and reaction parameters to maximize yield and purity.
化学反応の分析
Types of Reactions
3-Amino-2-(4-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-D]pyrimidin-4(3H)-one derivatives, which can exhibit different biological activities depending on the nature of the substituents.
科学的研究の応用
3-Amino-2-(4-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability.
作用機序
The mechanism of action of 3-Amino-2-(4-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-D]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrrolo[2,3-D]pyrimidine: Exhibits significant anti-HIV and antitumor activities.
Thieno[2,3-D]pyrimidin-4(3H)-one: Evaluated for its antitubercular properties.
Uniqueness
3-Amino-2-(4-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy.
特性
分子式 |
C13H9ClN4O |
|---|---|
分子量 |
272.69 g/mol |
IUPAC名 |
3-amino-2-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H9ClN4O/c14-9-5-3-8(4-6-9)12-17-11-10(2-1-7-16-11)13(19)18(12)15/h1-7H,15H2 |
InChIキー |
GIPYWJPFWAHSAE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C1)N=C(N(C2=O)N)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11803667.png)




![4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11803699.png)

![5-Fluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B11803705.png)
![tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11803729.png)




